molecular formula C16H11N5O4S3 B2996050 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-19-9

5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2996050
CAS No.: 851944-19-9
M. Wt: 433.48
InChI Key: WEBGQGFKRSAJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a scaffold known for diverse pharmacological applications. Structurally, it features:

  • A central thiazolo[3,2-a]pyrimidine core with a 5-oxo group.
  • A carboxamide moiety at position 4.
  • A sulfamoylphenyl substituent at position 4, further functionalized with a thiazol-2-yl group.

Its synthesis likely involves heterocyclization and acylation steps, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name

5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4S3/c22-13(12-9-18-16-21(14(12)23)6-8-27-16)19-10-1-3-11(4-2-10)28(24,25)20-15-17-5-7-26-15/h1-9H,(H,17,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBGQGFKRSAJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of thiazole-based derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiazole and pyrimidine rings through condensation reactions. The synthetic pathway typically employs reagents such as aromatic aldehydes and thiazole derivatives, utilizing techniques such as microwave-assisted synthesis and one-pot multicomponent reactions to enhance yield and purity .

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values for these compounds often fall in the low microgram per milliliter range, indicating potent antibacterial properties .

Compound Target Pathogen MIC (µg/mL)
This compoundE. coli19.24
Similar Thiazole DerivativeS. typhimurium11.31

Antitubercular Activity

Compounds derived from thiazole frameworks have also been evaluated for their anti-tubercular activity. In vitro assays against Mycobacterium tuberculosis indicate that these compounds can inhibit bacterial growth effectively, with some exhibiting better potency than traditional treatments . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.

Antimalarial Activity

The thiazole derivatives have shown potential in combating malaria by targeting the Plasmodium falciparum strain. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring significantly influence antimalarial potency, with specific substitutions enhancing efficacy while minimizing cytotoxicity .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in pathogen metabolism. For instance, thiazole derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in various pathogens .

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of thiazole derivatives demonstrated that those with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity against resistant strains of bacteria .
  • Antitubercular Screening : In a comparative study of new benzothiazole derivatives against M. tuberculosis, several compounds exhibited significant inhibitory effects, suggesting that structural modifications can lead to improved therapeutic agents .

Comparison with Similar Compounds

Structural Implications:

  • Electron-Withdrawing Groups (e.g., trifluoromethoxy in ): Increase resistance to oxidative metabolism.
  • Hydrogen-Bonding Motifs : The sulfamoyl-thiazole group in the target compound facilitates interactions with polar residues in biological targets .
  • Steric Effects : Substituents like 3-methyl () or 4-methoxyphenyl () influence conformational flexibility and binding pocket compatibility.

Pharmacological and Physicochemical Properties

  • Bioactivity : Compounds with sulfamoyl groups (e.g., ) often target enzymes like carbonic anhydrases or kinases via sulfonamide-Zn²⁺ interactions.
  • Solubility : Methoxy-substituted derivatives () exhibit improved aqueous solubility compared to lipophilic trifluoromethoxy analogs ().
  • Metabolic Stability : Fluorinated groups (e.g., trifluoromethoxy in ) reduce CYP450-mediated degradation.

Q & A

Q. What are the key synthetic strategies for constructing the thiazolo[3,2-a]pyrimidine core in this compound?

The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, thiophene-2-carboxamide derivatives can undergo heterocyclization with chloroacetic acid and aldehydes under reflux in acetic acid/anhydride mixtures to form fused thiazole-pyrimidine systems . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical for yield improvement. Sodium acetate is often used as a base to facilitate deprotonation and cyclization .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

  • IR spectroscopy : Identifies functional groups such as C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-S-C (600–700 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 1.2–3.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) and heteroaromatic carbons .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

Q. What pharmacological screening models are suitable for evaluating its bioactivity?

Initial screens should target kinase inhibition (e.g., Src-family kinases) due to structural similarities to Dasatinib analogs . In vitro assays include:

  • Enzyme-linked immunosorbent assays (ELISAs) for IC₅₀ determination.
  • Cell viability assays (e.g., MTT) using cancer cell lines (e.g., K562 leukemia) .
  • Selectivity profiling against off-target kinases to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Replace the thiazole ring with oxazole or pyridine to assess heterocycle impact on potency .
  • Substituent effects : Vary the sulfamoylphenyl group (e.g., electron-withdrawing vs. donating groups) to modulate binding affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with kinase ATP-binding pockets .

Q. What crystallographic data reveal about the conformational flexibility of the thiazolo[3,2-a]pyrimidine system?

Single-crystal X-ray diffraction shows that the pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity . The dihedral angle between the thiazole and phenyl rings (e.g., 80.94°) influences steric interactions in protein binding . Hydrogen-bonding networks (C–H···O) stabilize crystal packing, which may correlate with solubility .

Q. How can contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?

  • Assay standardization : Ensure consistent buffer pH, ATP concentrations, and temperature .
  • Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .

Q. What mechanistic insights support its potential as a multi-target kinase inhibitor?

The sulfamoylphenyl group mimics ATP’s adenine moiety, enabling competitive inhibition. The thiazolo[3,2-a]pyrimidine core may occupy hydrophobic pockets in kinase domains, while the carboxamide linker enhances hydrogen bonding with catalytic lysine residues . Synergistic effects from dual inhibition (e.g., Bcr-Abl and Src kinases) should be explored via phosphoproteomics .

Methodological Considerations

Q. What strategies mitigate synthetic challenges in introducing the N-(thiazol-2-yl)sulfamoyl group?

  • Protection/deprotection : Use 4-methoxybenzyl (PMB) groups to shield reactive amines during coupling steps .
  • Nucleophilic substitution : React thiazole-2-amine with 4-chlorosulfonylphenyl intermediates in anhydrous DMF .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How is computational chemistry utilized to predict metabolic pathways?

Tools like SwissADME predict Phase I/II metabolism sites (e.g., sulfamoyl hydrolysis or thiazole oxidation). Molecular dynamics simulations assess binding mode retention under physiological conditions .

Q. What analytical methods quantify trace impurities in bulk synthesis?

  • HPLC-PDA : Uses C18 columns (acetonitrile/water gradients) to detect ≤0.1% impurities.
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed carboxamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.